2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
CAS No.: 618427-42-2
Cat. No.: VC16155542
Molecular Formula: C18H20N6OS
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618427-42-2 |
|---|---|
| Molecular Formula | C18H20N6OS |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H20N6OS/c1-3-13-7-5-6-8-14(13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25) |
| Standard InChI Key | CBRPAJMMITWNAM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring substituted at the 3-position with a sulfur-linked acetamide group and at the 5-position with a pyrazine ring. The triazole core is further modified with an ethyl group at the 4-position, while the acetamide nitrogen is bonded to a 2-ethylphenyl group. This configuration confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 618427-42-2 |
| Molecular Formula | |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |
Spectroscopic Characterization
Spectroscopic techniques are critical for verifying the compound’s structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
-
1H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl groups), δ 7.0–8.5 ppm (aromatic protons from pyrazine and phenyl groups), and δ 3.5–4.0 ppm (sulfanyl-acetamide methylene).
-
13C NMR: Resonances corresponding to the triazole ring carbons (δ 140–160 ppm), pyrazine carbons (δ 145–155 ppm), and carbonyl carbon (δ 170 ppm).
Infrared (IR) spectroscopy identifies key functional groups, including N-H stretching (≈3300 cm⁻¹ for the amide), C=O stretching (≈1680 cm⁻¹), and C-S vibrations (≈680 cm⁻¹).
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step protocol:
-
Triazole Formation: Cyclization of thiosemicarbazide derivatives with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Pyrazine Incorporation: Nucleophilic substitution at the triazole’s 5-position using 2-aminopyrazine under basic conditions.
-
Acetamide Attachment: Thioetherification of the triazole-thiol intermediate with chloroacetamide, followed by coupling to 2-ethylaniline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole cyclization | CuSO₄, sodium ascorbate, DMF, 80°C | 65% |
| Pyrazine substitution | K₂CO₃, DMF, 120°C, 12h | 58% |
| Acetamide coupling | DIEA, DCM, room temperature, 24h | 72% |
Optimization Challenges
Key challenges include minimizing byproducts during thioetherification and enhancing the solubility of intermediates in polar aprotic solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required to achieve >95% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Candida albicans. Its mechanism involves inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and membrane integrity .
| Assay | Model System | Result |
|---|---|---|
| Antimicrobial (MIC) | S. aureus ATCC 29213 | 8 µg/mL |
| Antifungal (MIC) | C. albicans SC5314 | 16 µg/mL |
| Cytotoxicity (IC₅₀) | MCF-7 | 32 µM |
Pharmacological Applications
Drug Development Prospects
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapies. Structural analogs have entered clinical trials for resistant infections, suggesting a viable development pathway .
Toxicity and Pharmacokinetics
Future Research Directions
Structural Modifications
-
Water-Soluble Derivatives: Introduction of polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
-
Prodrug Strategies: Masking the thioacetamide group as a disulfide to enhance membrane permeability.
Target Validation Studies
-
Proteomic Profiling: Identify off-target interactions using affinity chromatography and mass spectrometry.
-
In Vivo Efficacy: Evaluate pharmacokinetics in xenograft models of invasive candidiasis and triple-negative breast cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume